Balanced Lipophilicity (LogP 0.38) Outperforms Mono-Substituted and All-Carbon 3,3-Disubstituted Analogs
3-Ethyl-3-methoxyazetidine has a computed LogP of 0.38 . This value is 0.28–0.36 units lower than the most polar 3-methoxyazetidine (LogP 0.097–0.735 ), approximately 3.3 units lower than 3-ethylazetidine (LogP ~3.7 ), 1.37 units lower than 3,3-dimethylazetidine (LogP 1.75 ), and 0.73 units lower than 3-ethyl-3-methylazetidine (LogP 1.11 [1]). The intermediate lipophilicity positions the target in a range that balances passive membrane permeability with aqueous solubility, avoiding the extremes of either excessive hydrophilicity or hydrophobicity that characterise its comparators.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.38 (computed) |
| Comparator Or Baseline | 3-Methoxyazetidine: 0.097–0.735; 3-Ethylazetidine: ~3.7; 3,3-Dimethylazetidine: 1.75; 3-Ethyl-3-methylazetidine: 1.11 |
| Quantified Difference | 0.28–0.36 lower than 3-methoxyazetidine; ~3.32 lower than 3-ethylazetidine; 1.37 lower than 3,3-dimethylazetidine; 0.73 lower than 3-ethyl-3-methylazetidine |
| Conditions | Computed LogP values from supplier and database sources |
Why This Matters
An intermediate LogP suggests improved passive membrane permeability relative to more polar azetidines, while mitigating the solubility and metabolic liability risks associated with highly lipophilic analogues.
- [1] Molaid.com. 3-Ethyl-3-methylazetidine hydrochloride, LogP = 1.11. Available at: https://www.molaid.com View Source
